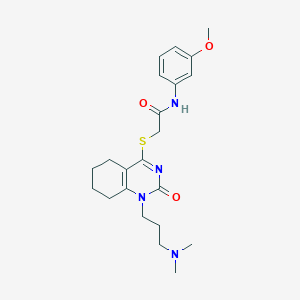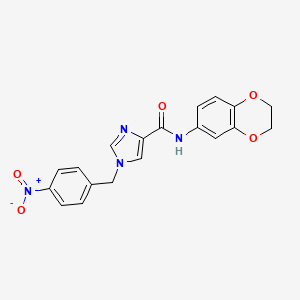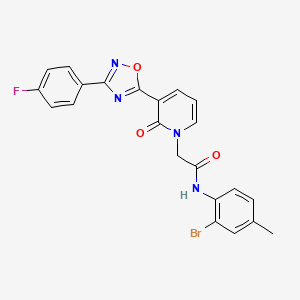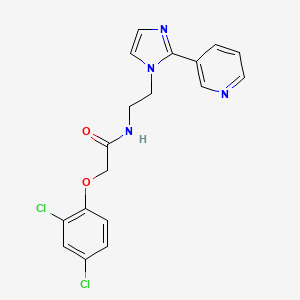
3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O5 and its molecular weight is 442.431. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel bioactive analogs containing the 1,2,4-oxadiazole ring, known for their presence in natural products with significant biological activities, have been synthesized and characterized. These analogs have demonstrated potential antitumor activity against various cell lines, highlighting the importance of structural modification in enhancing bioactivity (Maftei et al., 2013).
Antitumor Activity
The antitumor potential of compounds bearing the quinazoline moiety has been explored, with certain derivatives showing significant efficacy in vitro. This underscores the quinazoline scaffold's relevance in medicinal chemistry, particularly in the development of new anticancer agents (Maftei et al., 2013).
Herbicidal Evaluation
Research into the synthesis of triketone-containing quinazoline-2,4-diones has shown that these compounds possess herbicidal activity, potentially offering a new approach to weed control. The structural relationship between the triketone moiety and herbicide activity suggests avenues for the optimization of such compounds for agricultural applications (Da-Wei Wang et al., 2014).
Antimicrobial Activity
The synthesis of new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones and their screening for antimicrobial properties have revealed that these compounds exhibit significant antibacterial activity. This highlights the potential of quinazoline derivatives as leads for the development of new antimicrobial agents (Gupta et al., 2008).
Phototoxicity and Antimalarial Activity
The exploration of benzo(h)quinoline-4-methanols for antimalarial activity has revealed that certain derivatives are both effective against Plasmodium berghei and moderately phototoxic. These findings contribute to the understanding of structure-activity relationships in the development of antimalarial drugs (K. Rice, 1976).
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-7-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-31-16-7-5-6-15(13-16)28-23(29)17-11-10-14(12-19(17)25-24(28)30)22-26-21(27-33-22)18-8-3-4-9-20(18)32-2/h3-13H,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAVHYYWWGWNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)
![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

![N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2767382.png)


![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)


![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)
![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)
